3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine ring system. Subsequent structural modifications can be achieved through reductive desulfurization, hydrolysis, and Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the position and nature of the substituents.
7-Difluoromethyl-pyrazolo[1,5-a]pyrimidines: These compounds also have a pyrazolo[1,5-a]pyrimidine core with difluoromethyl groups at different positions.
Uniqueness
3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl and difluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F4N3 |
---|---|
Molecular Weight |
335.30 g/mol |
IUPAC Name |
3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H13F4N3/c18-15(19)11-8-12(16(20)21)22-17-13(11)14(9-6-7-9)23-24(17)10-4-2-1-3-5-10/h1-5,8-9,15-16H,6-7H2 |
InChI Key |
CIRHPGMEYLCGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C(F)F)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.